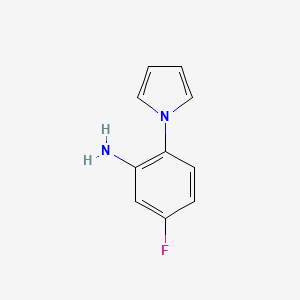

5-Fluoro-2-(1H-pyrrol-1-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-2-(1H-pyrrol-1-yl)aniline is an organic compound with the molecular formula C10H9FN2. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 5-position and a pyrrole ring at the 2-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline typically involves the reaction of 5-fluoro-2-nitroaniline with pyrrole under specific conditionsCommon reagents used in this synthesis include reducing agents like iron powder or tin chloride for the reduction step, and catalysts such as palladium on carbon for the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoro-2-(1H-pyrrol-1-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can further modify the pyrrole ring or the aniline moiety.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various halogenated or nitrated derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline exhibit significant antibacterial and antifungal properties. For example, certain synthesized derivatives have shown potent activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment .

Anticancer Potential

Several studies have highlighted the anticancer properties of this compound. Derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation, showcasing their potential as therapeutic agents in oncology .

Enzyme Modulation

The compound has been shown to modulate the activity of various enzymes, influencing metabolic pathways that are crucial for cellular functions. This modulation can lead to significant biological effects, including altered gene expression and signaling pathways .

Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile intermediate in organic synthesis .

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to quinones or oxidized derivatives | Potassium permanganate, chromium trioxide |

| Reduction | Forms corresponding amine derivatives | Lithium aluminum hydride, sodium borohydride |

| Substitution | Fluorine can be replaced by other functional groups | Sodium iodide in acetone |

Material Science

The compound is also explored for its applications in materials science, particularly in the development of conductive polymers and thin films. Research has indicated that poly(this compound) can be synthesized through oxidative electropolymerization, leading to materials with unique electrical properties .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results showed that modifications to the pyrrole ring enhanced antibacterial activity, indicating that structural optimization is key for developing effective antimicrobial agents.

Case Study 2: Anticancer Activity

In another investigation, derivatives were tested for their ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain compounds significantly reduced cell viability through apoptosis induction, highlighting their potential as anticancer drugs .

Mecanismo De Acción

The mechanism of action of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline involves its interaction with specific molecular targets. The fluorine atom and the pyrrole ring contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoro-5-(1H-pyrrol-1-yl)aniline: Similar structure but with different substitution pattern.

5-Fluoro-2-(1H-indol-1-yl)aniline: Contains an indole ring instead of a pyrrole ring.

5-Fluoro-2-(1H-imidazol-1-yl)aniline: Contains an imidazole ring instead of a pyrrole ring.

Uniqueness

5-Fluoro-2-(1H-pyrrol-1-yl)aniline is unique due to the specific positioning of the fluorine atom and the pyrrole ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for research and industrial applications .

Actividad Biológica

5-Fluoro-2-(1H-pyrrol-1-yl)aniline, a compound with notable biological activity, has garnered attention in various research fields due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a pyrrole ring, which contribute to its unique chemical properties. The IUPAC name for this compound is this compound, and it has a molecular formula of C11H11FN2 with a molecular weight of approximately 188.22 g/mol.

The mechanism of action for this compound is primarily attributed to its interaction with specific biological targets. Studies indicate that it may function as an inhibitor in various enzyme pathways, particularly those involved in cell proliferation and survival. For instance, it has shown promising results in inhibiting certain types of cancer cell lines, suggesting a potential role in oncology.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. A study reported that compounds similar to this structure displayed potent inhibition against L1210 mouse leukemia cells, with IC50 values in the nanomolar range . The growth inhibition was reversible by thymidine, indicating a mechanism involving the release of active metabolites within the cells.

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for its antibacterial efficacy. It showed balanced dual enzyme inhibition against bacterial topoisomerases, which are critical for DNA replication in bacteria. Specifically, it demonstrated potent activity against multidrug-resistant strains of Acinetobacter baumannii and other Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cell Proliferation Inhibition : A series of haloethyl and piperidyl phosphoramidate analogs were synthesized based on this compound, showing effective inhibition of leukemia cell proliferation with IC50 values indicating strong growth inhibition .

- Antimicrobial Efficacy : In vivo studies demonstrated that derivatives of this compound exhibited significant antibacterial effects in mouse models infected with vancomycin-intermediate S. aureus, showcasing its potential as an effective therapeutic agent against resistant bacterial strains .

- Binding Affinity Studies : Detailed binding affinity analyses revealed that modifications to the pyrrole ring could enhance the compound's interaction with target proteins, further improving its biological activity .

Summary of Biological Activities

Propiedades

IUPAC Name |

5-fluoro-2-pyrrol-1-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h1-7H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKNORHSABZYSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.